4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Medicinal Chemistry Cross-Coupling Synthetic Methodology

4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 54696-87-6, molecular formula C₅H₇BrN₂O₂S, molecular weight 239.09 g/mol) is a C4-brominated derivative within the 1,2,6-thiadiazine 1,1-dioxide heterocyclic class—a sulfamide-based six-membered ring system containing one sulfur and two nitrogen atoms. The 1,2,6-thiadiazine 1,1-dioxide scaffold has been documented to exhibit cannabinoid receptor modulation, smooth muscle relaxation, sedative effects, and antiviral activity against HIV-1, HCMV, and HCV.

Molecular Formula C5H7BrN2O2S
Molecular Weight 239.09
CAS No. 54696-87-6
Cat. No. B2708708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
CAS54696-87-6
Molecular FormulaC5H7BrN2O2S
Molecular Weight239.09
Structural Identifiers
SMILESCC1=C(C(=NS(=O)(=O)N1)C)Br
InChIInChI=1S/C5H7BrN2O2S/c1-3-5(6)4(2)8-11(9,10)7-3/h7H,1-2H3
InChIKeyPKBNGDPWSBDWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-Dioxide (CAS 54696-87-6): Core Identity and Class Position for Procurement Decision-Making


4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 54696-87-6, molecular formula C₅H₇BrN₂O₂S, molecular weight 239.09 g/mol) is a C4-brominated derivative within the 1,2,6-thiadiazine 1,1-dioxide heterocyclic class—a sulfamide-based six-membered ring system containing one sulfur and two nitrogen atoms [1]. The 1,2,6-thiadiazine 1,1-dioxide scaffold has been documented to exhibit cannabinoid receptor modulation, smooth muscle relaxation, sedative effects, and antiviral activity against HIV-1, HCMV, and HCV [2]. The specific 3,5-dimethyl-4-bromo substitution pattern distinguishes this compound from its parent analog 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 697-44-9) and from the 3,5-diamino-substituted series, with the C4 bromine atom serving as a critical synthetic handle for cross-coupling diversification that is absent in the non-halogenated parent [3][4].

Why 4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-Dioxide Cannot Be Replaced by Unsubstituted or Alternative 4-Halogenated Analogs in Synthesis-Driven Programs


Generic substitution within the 1,2,6-thiadiazine 1,1-dioxide class is precluded by the fundamental reactivity differences conferred by the C4 substituent. The parent compound 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 697-44-9) lacks any halogen at the 4-position and therefore cannot participate in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) required for constructing 4-aryl or 4-alkynyl derivatives [1]. The 4-chloro analog, while capable of cross-coupling, displays different oxidative addition kinetics with Pd(0) catalysts compared to the 4-bromo derivative—C-Br bonds are typically more reactive than C-Cl bonds in palladium-catalyzed couplings due to lower bond dissociation energy [2]. Furthermore, the non-aromatic character of the 1,2,6-thiadiazine 1,1-dioxide ring—confirmed by X-ray crystallography—means that substituent electronic effects propagate differently through this scaffold compared to aromatic pyrazole or pyrimidine bioisosteres, making simple analog-by-structure substitution unreliable without experimental validation [3].

Quantitative Differentiation Evidence for 4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-Dioxide Against Closest Analogs


C4-Br Synthetic Handle: Exclusive Cross-Coupling Capability vs. Non-Halogenated Parent Compound

The 4-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) that are chemically impossible with the parent compound 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 697-44-9), which bears only hydrogen at C4. The Bhatt (2013) study demonstrated this by converting 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid—derived via Suzuki coupling of the 4-bromo precursor with 2-carboxyphenylboronic acid—into a series of 10 N-alkyl benzamides (2a–j) using carbonyldiimidazole-mediated coupling [1]. All 10 compounds showed antibacterial activity against Gram-positive strains, with cyclic aliphatic amine derivatives (2c, 2e, 2g) demonstrating activity comparable to commercial antibiotics, an SAR exploration entirely dependent on the initial C4-Br → C4-Ar Suzuki transformation [1]. The 4-bromo derivative thus serves as the obligatory gateway intermediate for generating 4-aryl/alkynyl/alkenyl thiadiazine libraries, a diversification pathway unavailable from the 4-H parent compound [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Electrophilic Bromination at C4: Established Synthetic Route and Regiochemical Fidelity

The Pagani (1974) study established that 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides undergo electrophilic substitution exclusively at the 4-position, with halogenation being a primary transformation [1]. This regiochemistry is analogous to that of 2-pyrimidone, as explicitly noted by the authors: 'The behaviour of this heterocyclic sulphone is strikingly analogous to that of 2-pyrimidone' [1]. Three distinct 3,5-disubstituted substrates were evaluated, and halogenation (bromination and chlorination), nitrosation, azo-coupling, Mannich, and Vilsmeier reactions all proceeded at C4 [1]. The study further demonstrated that nitration at C4 required prior N-methylation, while halogenation proceeded on the NH-tautomer substrates [1]. This body of work provides the direct synthetic precedent for 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and places it within a well-characterized reactivity manifold distinct from the 3,5-diamino-substituted series (Goya/Stud 1978), where the 4-position reactivity is modulated by the electron-donating amino groups [2].

Synthetic Chemistry Electrophilic Substitution Heterocyclic Chemistry

HIV-1 NNRTI Scaffold Activity: 1,2,6-Thiadiazine-1,1-Dione EC₅₀ Range of 23–32 μM Establishes Baseline for the 3,5-Disubstituted Class

The Tian (2013) study rationally designed a novel class of 3,5-disubstituted-1,2,6-thiadiazine-1,1-dione derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) using bioisosterism and molecular hybridization strategies based on DABO and diaryl pyrimidine (DAPY) NNRTI pharmacophores [1]. Three compounds from this series demonstrated moderate anti-HIV-1 activity in MT-4 cell cultures with EC₅₀ values ranging from 23 to 32 μM [1]. Compound IIg was further validated by HIV-1 reverse transcriptase inhibitory assay, and its binding mode was rationalized through molecular docking and physicochemical studies [1]. The 3,5-dimethyl substitution pattern on the thiadiazine-1,1-dione core was a key structural feature of this series. The 4-bromo derivative serves as the direct synthetic precursor for generating 4-substituted analogs within this pharmacophore class—a functionalization strategy that would be inaccessible from the 4-unsubstituted parent [2]. In comparison, benzothiadiazine dioxide derivatives (fused-ring analogs) have demonstrated substantially higher anti-HCMV potency, with some compounds reaching sub-micromolar activity, but with a different selectivity and toxicity profile attributable to the benzo-fused ring system [3].

Antiviral Research HIV-1 NNRTI

Non-Aromatic Ring Character: Structural Differentiation from Pyrazole Bioisosteres with Implications for Drug Design

X-ray crystallographic analysis has confirmed that the 1,2,6-thiadiazine 1,1-dioxide ring system is non-aromatic, in contrast to the fully aromatic pyrazole scaffold that it has been proposed to bioisosterically replace [1]. The Elguero (1982) comparative study of 18 1,2,6-thiadiazine 1,1-dioxides versus corresponding pyrazoles established that 'because of the great difference in aromaticity, both series of heterocycles behave quite differently' in many respects, while 'a rough parallelism is observed in the tautomeric equilibrium, the ¹³C chemical shifts, and the reactivity of the 4-position' [2]. The non-aromatic character of the thiadiazine dioxide ring results in a non-planar conformation (confirmed by the sofa/distorted sofa conformation observed in X-ray structures of 4-substituted derivatives, with the S atom deviating by approximately 0.51 Å from the mean plane of the other five ring atoms), which expands the three-dimensional chemical space accessible for target binding relative to planar aromatic pyrazoles [3]. This structural feature also alters hydrogen-bonding geometry: the sulfonyl oxygens project above and below the ring plane, creating a three-dimensional H-bond acceptor motif distinct from planar aromatic heterocycles [2].

Structural Chemistry Bioisosterism Drug Design

Antimicrobial Benzamide Activity: Quantitative Evidence for 4-Aryl Thiadiazine Derivatives Derived from C4-Br Precursor

The Bhatt (2013) study synthesized 10 N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides (2a–j) from the 4-aryl carboxylic acid derivative obtained via Suzuki coupling of the 4-bromo precursor [1]. All 10 compounds demonstrated antibacterial activity, with the series showing greater potency against Gram-positive species (Staphylococcus aureus and Bacillus subtilis) than Gram-negative species (Escherichia coli and Pseudomonas aeruginosa) [1]. The most active compounds were those bearing cyclic aliphatic amine substituents (2c, 2e, 2g), with antibacterial activity described as 'comparable to commercially available drugs' [1]. Notably, the compounds showed promising antibacterial but not antifungal activity, indicating a degree of antimicrobial selectivity [1]. This contrasts with thiadiazine-2-thione derivatives (e.g., dazomet, CAS 533-74-4, a 1,3,5-thiadiazine isomer), which are primarily used as broad-spectrum soil fumigants with fungicidal, herbicidal, insecticidal, and nematicidal activity—a fundamentally different application profile driven by the thione vs. dioxide functional group difference and the 1,3,5- vs. 1,2,6- ring isomerism [2].

Antimicrobial Research Gram-Positive Bacteria Drug Discovery

Cannabinoid Receptor Modulation by 1,2,6-Thiadiazine-5-Carboxamides: Functional Agonist/Antagonist Differentiation Within the Scaffold Class

The Andrés/Citti (2007) study on 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives demonstrated that subtle structural modifications within the thiadiazine dioxide scaffold can produce functional cannabinoid agonists, antagonists, or inactive compounds [1]. Specifically, compounds 37 and 39 behaved as cannabinoid agonists in vitro with potency lower than the reference compound WIN 55,212-2 but with similar efficacy; compound 38 behaved as a cannabinoid antagonist both in vitro and in vivo with efficacy and potency similar to the well-known antagonist SR141716A (rimonabant) [1]. The study evaluated compounds in both in vitro receptor assays and in vivo mouse models, providing one of the few examples where thiadiazine dioxide derivatives have demonstrated functional in vivo pharmacological activity [1]. While this study employed a 5-carboxamide substitution pattern rather than the 3,5-dimethyl-4-bromo pattern, it establishes the broader pharmacological relevance of the 1,2,6-thiadiazine 1,1-dioxide scaffold for GPCR modulation—a context in which the 4-bromo derivative may serve as a divergent intermediate for exploring cannabinoid receptor SAR at the C4 position [2].

Cannabinoid Pharmacology GPCR Neuropharmacology

High-Value Application Scenarios for 4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-Dioxide in Research and Industrial Procurement


Medicinal Chemistry: C4 Diversification Library Synthesis via Pd-Catalyzed Cross-Coupling

The 4-bromo substituent serves as the essential synthetic handle for generating focused libraries of 4-aryl, 4-alkenyl, and 4-alkynyl thiadiazine dioxide analogs through Suzuki-Miyaura, Stille, and Sonogashira couplings, respectively. As demonstrated by Bhatt et al. (2013), Suzuki coupling of the 4-bromo precursor with 2-carboxyphenylboronic acid yields 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid, which can be further diversified into amide libraries [1]. This synthetic strategy enables systematic SAR exploration at the C4 vector within validated pharmacological programs including HIV-1 NNRTI development (baseline scaffold EC₅₀ 23–32 μM) [2], cannabinoid receptor modulation [3], and antibacterial lead optimization against Gram-positive pathogens [1]. Procurement of the 4-bromo derivative is therefore mandatory for any program requiring C4 diversification—the parent 3,5-dimethyl compound (CAS 697-44-9) cannot access this chemistry.

Antiviral Drug Discovery: HIV-1 NNRTI Lead Optimization Starting from the 3,5-Dimethyl-1,1-dione Scaffold

The 3,5-disubstituted-1,2,6-thiadiazine-1,1-dione scaffold has been validated as an HIV-1 NNRTI chemotype with confirmed reverse transcriptase inhibitory activity (compound IIg, EC₅₀ 23–32 μM in MT-4 cells) [2]. The 4-bromo derivative provides the entry point for installing diverse C4 substituents aimed at improving antiviral potency beyond the baseline 23–32 μM range. Follow-up studies by Liu et al. (2014) demonstrated that 4-aminopiperidinyl-linked derivatives of this scaffold retain anti-HIV-1 activity, confirming that the C4 position tolerates significant structural variation [4]. This application scenario is particularly relevant given that the thiadiazine-1,1-dione core was rationally designed as a bioisosteric hybrid of two established NNRTI pharmacophores (DABO and DAPY), providing a novel intellectual property position distinct from existing NNRTI chemotypes [2].

Antibacterial Lead Discovery: Gram-Positive Selective Benzamide Series

The 4-bromo compound is the gateway to 4-aryl thiadiazine dioxides with demonstrated Gram-positive selective antibacterial activity. Bhatt et al. (2013) showed that N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides exhibit activity against Staphylococcus aureus and Bacillus subtilis comparable to commercial antibiotics, with cyclic aliphatic amine substituents (compounds 2c, 2e, 2g) providing the best activity [1]. Importantly, the compounds lack antifungal activity, suggesting a degree of antibacterial selectivity that differentiates this series from broad-spectrum thiadiazine biocides such as dazomet [5]. For programs targeting multidrug-resistant Gram-positive pathogens (including MRSA), the 4-bromo intermediate enables the synthesis of focused benzamide libraries for hit-to-lead optimization with a well-precedented synthetic route and preliminary SAR [1].

Bioisosteric Scaffold Replacement: Non-Planar Alternative to Pyrazole in Kinase and GPCR Programs

For drug discovery programs seeking three-dimensional alternatives to planar aromatic heterocycles, the 1,2,6-thiadiazine 1,1-dioxide scaffold—accessed through the 4-bromo-3,5-dimethyl derivative—offers a non-aromatic, non-planar core with the S atom deviating approximately 0.51 Å from the ring plane [6]. The Elguero (1982) comparative study established that thiadiazine dioxides and pyrazoles share similar tautomeric equilibria and ¹³C NMR chemical shift patterns despite fundamentally different aromaticity [7]. This makes the scaffold a credible bioisostere for pyrazole-containing lead compounds, with the added advantage of three-dimensionality that can improve target selectivity and IP novelty. The 4-bromo handle allows systematic exploration of C4 substitution vectors to match or exceed the binding affinity of the pyrazole prototype, while the sulfonyl dioxo group provides a unique H-bond acceptor geometry that differs from the planar pyrazole N-H donor [7].

Quote Request

Request a Quote for 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.